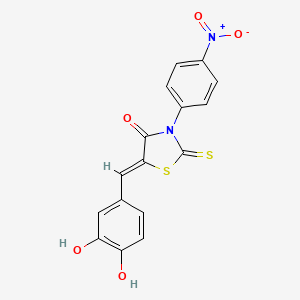
(3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol is not fully understood. However, it is believed that this compound acts as an agonist for certain receptors in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptors that it targets. Some of the potential effects of this compound include analgesia, sedation, and anxiolysis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol in lab experiments is its potential to target specific receptors in the body. This can lead to more precise and accurate results in experiments. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to obtain.
Orientations Futures
There are several future directions for the research and development of (3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol. One potential direction is the development of new drugs based on this compound that can target specific receptors in the body. Another direction is the investigation of the biochemical and physiological effects of this compound in different animal models. Additionally, researchers can explore the potential applications of this compound in fields such as neuroscience and pain management.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential in various scientific research applications. Its complex synthesis method, specific receptor targeting, and diverse biochemical and physiological effects make it a promising compound for the development of new drugs and the investigation of various biological processes. Further research and development in this area can lead to new discoveries and advancements in the field of scientific research.
Méthodes De Synthèse
The synthesis of (3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction between (S)-tert-leucine and (S)-3-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 4-methylpiperazine and 4-phenylbutyryl chloride to yield the final product.
Applications De Recherche Scientifique
(3S*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-phenylbutanoyl)pyrrolidin-3-ol has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of drug discovery. Researchers have identified this compound as a potential lead compound for the development of new drugs that can target specific receptors in the body.
Propriétés
IUPAC Name |
1-[(3S,4S)-3-hydroxy-4-(4-methylpiperazin-1-yl)pyrrolidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-20-10-12-21(13-11-20)17-14-22(15-18(17)23)19(24)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,17-18,23H,5,8-15H2,1H3/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKWAKBKKRHOX-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CN(CC2O)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CN(C[C@@H]2O)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5266777.png)
![propyl 1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B5266785.png)
![N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-isoleucinamide](/img/structure/B5266794.png)
![8-[3-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5266798.png)
![2-(3-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}phenoxy)acetamide](/img/structure/B5266805.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5266814.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B5266820.png)
![N-cycloheptyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5266821.png)

![4-cyano-2-fluoro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5266835.png)

![N-[4-(N-isonicotinoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5266856.png)
![N-(1-{1-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]piperidin-4-yl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5266859.png)
![7-acetyl-6-(2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5266863.png)
